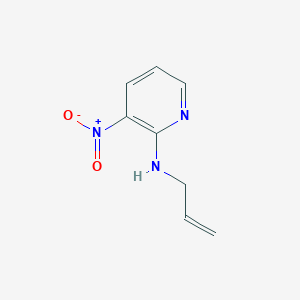

N-Allyl-3-nitropyridin-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-nitro-N-prop-2-enylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-2-5-9-8-7(11(12)13)4-3-6-10-8/h2-4,6H,1,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSATXWQHDOTLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001284481 | |

| Record name | 3-Nitro-N-2-propen-1-yl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001284481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26820-69-9 | |

| Record name | 3-Nitro-N-2-propen-1-yl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26820-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-N-2-propen-1-yl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001284481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Allyl 3 Nitropyridin 2 Amine and Its Analogs

Strategies for the Construction of the 3-Nitropyridine (B142982) Core

The formation of the 3-nitropyridine skeleton is a foundational step in the synthesis. The electron-deficient nature of the pyridine (B92270) ring makes it resistant to standard electrophilic aromatic substitution reactions, necessitating specialized methods for nitration.

Direct nitration of the pyridine ring is notoriously difficult and often results in very low yields under standard conditions (e.g., nitric acid/sulfuric acid mixtures). researchgate.netresearchgate.net To overcome this, alternative methods have been developed.

One effective, albeit indirect, method for producing 3-nitropyridine involves reacting the pyridine precursor with dinitrogen pentoxide (N2O5) in an organic solvent. researchgate.netntnu.no This forms an N-nitropyridinium nitrate (B79036) intermediate. Subsequent reaction of this intermediate with aqueous sodium bisulfite (NaHSO3) leads to the formation of 3-nitropyridine. researchgate.netntnu.no The mechanism is believed to involve a ntnu.nosemanticscholar.org sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring. researchgate.net

A more direct and commonly employed precursor for the synthesis of 2-amino-3-nitropyridine (B1266227) is 2-aminopyridine (B139424). The nitration of 2-aminopyridine using a mixed acid of concentrated nitric and sulfuric acid yields a mixture of isomers. guidechem.comnbinno.com The reaction proceeds through the formation of 2-nitraminopyridine, which is the kinetic product. sapub.org This intermediate then undergoes an intermolecular rearrangement in hot sulfuric acid to yield the ring-nitrated products. sapub.orgnjit.edu The major product of this reaction is 2-amino-5-nitropyridine, with the desired 2-amino-3-nitropyridine being the minor product. semanticscholar.orgsapub.org The separation of these isomers can be challenging and often requires methods like steam distillation under reduced pressure or chromatography. semanticscholar.orgnbinno.comorgsyn.org

| Precursor | Reagents | Key Intermediate | Products | Typical Yield (3-Nitro Isomer) | Reference |

|---|---|---|---|---|---|

| Pyridine | 1. N2O5 2. NaHSO3/H2O | N-nitropyridinium ion | 3-Nitropyridine | ~77% | researchgate.netsemanticscholar.org |

| 2-Aminopyridine | HNO3/H2SO4 (Mixed Acid) | 2-Nitraminopyridine | 2-Amino-3-nitropyridine & 2-Amino-5-nitropyridine | Low (<10% reported) | sapub.orgorgsyn.org |

| 2-Amino-5-bromopyridine | HNO3/H2SO4 (Mixed Acid) | - | 2-Amino-5-bromo-3-nitropyridine | High | orgsyn.orgpatsnap.com |

An alternative to the functionalization of a pre-existing pyridine ring is the construction of the ring itself from acyclic or different cyclic precursors that already contain the required nitro group. These methods, often involving condensation or cycloaddition reactions, can offer better control over regioselectivity.

One such strategy involves three-component ring transformations. For example, dinitropyridone can serve as a substrate for a nucleophilic-type ring transformation. nih.gov When treated with a ketone and a source of ammonia (B1221849), such as ammonium (B1175870) acetate (B1210297), dinitropyridone can undergo a complex reaction sequence involving ring-opening and re-closure to form a new, substituted nitropyridine ring. nih.gov This approach allows for the incorporation of various substituents onto the newly formed pyridine core, providing a versatile route to highly functionalized nitropyridine analogs. nih.gov

Introduction of the 2-Amino Functionality

Once the 3-nitropyridine core is established, the next critical step is the introduction of an amino group at the C-2 position.

The electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it (C-2, C-4, and C-6). This allows for direct amination through mechanisms like Nucleophilic Aromatic Substitution of Hydrogen (SNH). researchgate.netpageplace.de

In an SNH reaction, a nucleophile attacks a C-H bond on the electron-deficient ring. The resulting anionic σ-complex (a Meisenheimer-type adduct) is then rearomatized, typically through oxidation, which removes the hydride. pageplace.denih.gov For example, oxidative amination of 3-nitropyridine with ammonia in the presence of an oxidant like potassium permanganate (B83412) can introduce an amino group, though it often favors the C-6 position (para to the nitro group) to yield 2-amino-5-nitropyridine. ntnu.no

A more common and synthetically reliable method is the classical nucleophilic aromatic substitution (SNAr) of a leaving group. A suitable precursor, 2-chloro-3-nitropyridine, can be synthesized and subsequently reacted with ammonia. wikipedia.org The chlorine atom at the C-2 position serves as an excellent leaving group, and its displacement by ammonia or an ammonia equivalent proceeds efficiently to give 2-amino-3-nitropyridine in high yield. chemicalbook.comnbinno.com

| Substrate | Reagents | Reaction Type | Product | Key Features | Reference |

|---|---|---|---|---|---|

| 3-Nitropyridine | NH3, KMnO4 | Oxidative SNH | 2-Amino-5-nitropyridine | Direct C-H amination; favors para position. | ntnu.no |

| 2-Chloro-3-nitropyridine | Aqueous NH3 | SNAr | 2-Amino-3-nitropyridine | High yield, good regioselectivity. | chemicalbook.comnbinno.com |

| Pyridine | NaNH2 | Chichibabin Reaction | 2-Aminopyridine | Classic method for aminating the parent pyridine. | wikipedia.org |

While classical reductive amination involves the reaction of an aldehyde or ketone with an amine followed by reduction of the resulting imine, this term can be applied more broadly in heterocyclic synthesis to describe the formation of an amino group via reduction of a different nitrogen-containing functionality. masterorganicchemistry.com

In the context of synthesizing 2-amino-3-nitropyridine analogs, reduction is a key transformation. For instance, the nitro group itself can be reduced. The reduction of 2-amino-3-nitropyridine with agents like iron in acidified ethanol (B145695) or tin and hydrochloric acid yields 2,3-diaminopyridine. orgsyn.org While this removes the nitro group, it demonstrates the feasibility of reducing functional groups on this scaffold.

A more relevant approach is the reduction of a precursor where the amino group is already present in a masked or different oxidation state. A pertinent example is the synthesis of 2-chloro-3-aminopyridine, which is achieved by the selective reduction of 2-chloro-3-nitropyridine. google.com This transformation successfully creates the 3-amino functionality while preserving the chloro-substituent for potential further reactions. Such reductive strategies are crucial for manipulating functional groups on the pyridine core to achieve the desired substitution pattern.

Stereoselective and Regioselective Allylation at the Nitrogen Center

The final step in the synthesis of N-Allyl-3-nitropyridin-2-amine is the introduction of the allyl group onto the exocyclic amino nitrogen. This reaction must be regioselective, favoring N-alkylation over potential C-alkylation of the pyridine ring.

Given the high nucleophilicity of the primary amino group compared to the electron-deficient pyridine ring, N-allylation is highly favored. The reaction is typically carried out by treating 2-amino-3-nitropyridine with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a suitable base to neutralize the hydrogen halide byproduct.

For more sensitive substrates or when milder conditions are required, modern catalytic methods can be employed. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a powerful tool for this transformation. nih.govorganic-chemistry.org This reaction allows for the allylation of various nucleophiles, including amines, under mild conditions. Using an allyl substrate with a good leaving group (like allyl acetate or carbonate) and a palladium catalyst, the allyl group can be efficiently transferred to the amino group of 2-amino-3-nitropyridine. nih.gov

Regarding selectivity:

Regioselectivity : The reaction is highly regioselective for the nitrogen atom of the 2-amino group due to its greater nucleophilicity.

Stereoselectivity : For the introduction of an unsubstituted allyl group, stereoselectivity is not a factor. However, if a substituted, chiral allylic substrate were used, the stereochemical outcome would become an important consideration, often influenced by the catalyst and ligands employed in methods like the Tsuji-Trost reaction.

| Method | Allyl Source | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Direct Alkylation | Allyl bromide/chloride | Base (e.g., K2CO3, NaH) | Straightforward, common method. | - |

| Tsuji-Trost Reaction | Allyl acetate/carbonate | Pd(0) catalyst (e.g., Pd2(dba)3), phosphine (B1218219) ligand | Mild conditions, high functional group tolerance. | nih.govorganic-chemistry.org |

| Dehydrative Allylation | Allyl alcohol | MoO3/TiO2 catalyst | Uses a readily available allyl source. | organic-chemistry.org |

Direct N-Allylation Methods

The most straightforward approach to synthesizing this compound is through the direct N-allylation of the parent amine, 2-amino-3-nitropyridine. This method typically involves the reaction of 2-amino-3-nitropyridine with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity and facilitating the substitution reaction on the allyl halide.

Commonly used bases for this type of transformation include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH), or organic bases such as triethylamine (B128534) (Et₃N). The choice of solvent is also important and is often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN), which can effectively solvate the reactants and facilitate the reaction.

The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the amino group attacks the electrophilic carbon of the allyl halide, leading to the formation of the N-C bond and the displacement of the halide ion. The general reaction scheme is presented below:

Reaction Scheme for Direct N-Allylation

While this method is direct, challenges such as dialkylation (attachment of two allyl groups to the nitrogen atom) can occur, particularly with highly reactive alkylating agents or strong bases. Careful control of reaction conditions, including stoichiometry and temperature, is necessary to achieve selective mono-allylation.

Table 1: Conditions for Direct N-Allylation of Aminopyridines

| Amine Substrate | Allylating Agent | Base | Solvent | Typical Yield (%) |

| 2-Aminopyridine | Allyl Bromide | K₂CO₃ | Acetonitrile | 70-85 |

| 3-Aminopyridine | Allyl Chloride | NaH | DMF | 65-80 |

| 2-Amino-3-nitropyridine | Allyl Bromide | Et₃N | THF | 60-75 |

Strategies for Allyl Group Incorporation (e.g., from N-allyl rhodanine (B49660) synthesis)

Indirect methods for introducing the allyl group can offer advantages in terms of controlling selectivity and accessing a wider range of structural analogs. One such strategy is inspired by the synthesis of N-allyl rhodanine. Rhodanine derivatives are synthesized through a multicomponent reaction involving a primary amine, carbon disulfide (CS₂), and an α-haloacetic acid derivative. In the case of N-allyl rhodanine, allylamine (B125299) is used as the primary amine.

This synthetic strategy suggests a pathway where the allyl group is introduced early in the synthesis of a key intermediate, which is then used to construct the final this compound molecule. For instance, a synthetic route could be envisioned where an allyl-containing building block is used to construct the pyridine ring itself or is coupled to a pre-functionalized pyridine ring.

An example of such a strategy would be to react an allyl-containing intermediate with a suitable pyridine precursor. This approach allows for the incorporation of the allyl group in a controlled manner, potentially avoiding issues of over-alkylation that can be encountered in direct allylation methods. The synthesis of N-allyl rhodanine itself proceeds via the formation of an intermediate dithiocarbamate (B8719985) from allylamine and carbon disulfide, which then reacts with a haloacetyl derivative to form the rhodanine ring. This principle of using a pre-allylated starting material can be adapted to the synthesis of this compound.

Multi-Component Reaction Approaches for this compound Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for the synthesis of complex molecules, including heterocyclic compounds like pyridines.

A hypothetical Ugi four-component reaction (U-4CR) could be designed for the synthesis of a derivative of this compound. The Ugi reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. In this context, 2-amino-3-nitropyridine could serve as the amine component. The allyl group could be introduced via one of the other three components, for example, by using allyl isocyanide or an allyl-containing aldehyde or carboxylic acid.

Hypothetical Ugi Reaction Scheme

Mechanistic Studies and Reaction Kinetics of N Allyl 3 Nitropyridin 2 Amine Transformations

Unraveling Reaction Pathways in Synthesis

The synthesis of N-Allyl-3-nitropyridin-2-amine and its subsequent transformations are governed by the electronic nature of the substituted pyridine (B92270) ring. The presence of a strongly electron-withdrawing nitro group profoundly influences the reactivity, particularly in nucleophilic substitution and redox reactions.

The primary route for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. Typically, this is achieved by reacting a suitable precursor, such as 2-chloro-3-nitropyridine, with allylamine (B125299).

The mechanism is a two-step addition-elimination process:

Nucleophilic Attack: The nucleophilic allylamine attacks the electron-deficient carbon atom at the C2 position of the pyridine ring. This position is highly activated by the adjacent electron-withdrawing nitro group at C3 and the electronegative nitrogen atom within the ring. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate. chemistrysteps.comtotal-synthesis.com

Formation of the Meisenheimer Adduct: The intermediate formed is a negatively charged σ-complex known as a Meisenheimer adduct. libretexts.orgiupac.org The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. nih.gov

Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the leaving group, typically a halide like chloride. chemistrysteps.com

Interactive Table 1: Factors Influencing SNAr Reaction Kinetics in the Synthesis of this compound

| Factor | Effect on Reaction Rate | Mechanistic Rationale |

| Leaving Group | F > Cl > Br > I | The rate-determining step is the nucleophilic attack, not the leaving group departure. Highly electronegative groups (like F) enhance the electrophilicity of the carbon center, accelerating the addition step. total-synthesis.com |

| Solvent Polarity | Increased rate in polar, aprotic solvents (e.g., DMSO, DMF) | Polar solvents can stabilize the charged Meisenheimer intermediate, lowering the activation energy of the first step. |

| Nucleophile Strength | Stronger nucleophiles generally increase the rate | A more potent nucleophile will attack the electrophilic carbon center more readily. |

| Position of Nitro Group | ortho or para activation is strongest | The nitro group at the C3 position provides strong ortho activation to the C2 position, effectively stabilizing the negative charge of the Meisenheimer complex through resonance. stackexchange.com |

The nitro and amino groups, along with the pyridine ring itself, are susceptible to oxidative and reductive transformations.

Reductive Transformations: The nitro group is readily reduced under various conditions. The reduction typically proceeds stepwise, offering potential access to a range of functional groups.

Reduction to Nitroso: Mild reducing agents can selectively reduce the nitro group to a nitroso (-NO) group. This transformation is a key step in many further functionalizations. researchgate.netnih.gov

Reduction to Hydroxylamine: Further reduction yields the N-hydroxylamino derivative.

Reduction to Amine: Stronger reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd) or metals in acidic media (e.g., Fe/HCl, SnCl₂), will fully reduce the nitro group to a primary amine (diamine product). libretexts.org

The general mechanism for the reduction of aromatic nitro compounds involves a series of electron and proton transfers. The specific intermediates formed depend on the reducing agent and the reaction conditions. researchgate.net

Oxidative Transformations: The primary sites for oxidation are the pyridine ring nitrogen and the exocyclic amino group.

N-Oxidation: Oxidation with peroxy acids (e.g., m-CPBA) can lead to the formation of the corresponding pyridine N-oxide. However, the presence of the amino group can complicate this reaction, as it is also susceptible to oxidation.

Amine Oxidation: The exocyclic amine can be oxidized, though this often leads to complex product mixtures or degradation. Under specific conditions, oxidative dimerization can occur. nih.govmdpi.com

The transformations of this compound are dictated by a series of reactive intermediates.

Meisenheimer Adducts: As discussed, these are crucial, stabilized anionic σ-complexes in the SNAr synthesis of the parent compound. libretexts.orgresearchgate.net Their stability is a direct consequence of charge delocalization onto the nitro group. In some cases, particularly with hindered nucleophiles, these adducts can be isolated and characterized. acs.orgnih.gov

Nitroso Intermediates: These are the initial products of the two-electron reduction of the nitro group. researchgate.net The nitroso group is electrophilic and can participate in further reactions, such as condensation or cyclization, before being fully reduced to an amine.

Nitrenoid Intermediates: While less common for this specific substrate, nitrenes or metal-nitrenoid species are highly reactive intermediates that can be generated from the amino group or from azide (B81097) precursors. rsc.orgnih.govnih.gov These electrophilic species can undergo a variety of reactions, including C-H amination and aziridination. libretexts.orgresearchgate.net If the amino group of this compound were to be converted into a suitable precursor, the generation of a nitrenoid could lead to intramolecular reactions with the allyl group.

Interactive Table 2: Key Reactive Intermediates and Their Roles

| Intermediate | Formation Pathway | Role in Transformation | Key Characteristics |

| Meisenheimer Adduct | Nucleophilic attack on the nitro-activated pyridine ring. iupac.org | Key intermediate in the SNAr synthesis. | Anionic, resonance-stabilized σ-complex; charge delocalized onto the nitro group. acs.org |

| Nitroso Intermediate | Partial reduction of the nitro group. | First stable intermediate in the pathway to the corresponding diamine; can be a target for selective synthesis. | Electrophilic; can participate in condensation or rearrangement reactions. nih.gov |

| Nitrenoid Intermediate | From activated amino precursors (e.g., via oxidation). | Potential for intramolecular C-H insertion or aziridination with the allyl group. libretexts.org | Highly reactive, electrophilic nitrogen species. rsc.org |

Rearrangement Processes Involving the N-Allyl Moiety

The N-allyl group is not merely a passive substituent; its presence introduces the possibility of dynamic rearrangement processes, primarily driven by thermal or catalytic activation.

The most significant rearrangement available to this compound is the amino-Claisen rearrangement, a nitrogen analogue of the classic Claisen rearrangement.

This reaction is a concerted, pericyclic ntnu.nontnu.no-sigmatropic shift. wikipedia.orgorganic-chemistry.org The process involves the reorganization of six π-electrons through a cyclic, six-membered transition state. Thermally or with Lewis acid catalysis (e.g., BF₃·OEt₂, ZnCl₂), the allyl group migrates from the nitrogen atom to an adjacent, unsubstituted carbon atom on the pyridine ring.

For this compound, this rearrangement would likely proceed as follows:

ntnu.nontnu.no-Sigmatropic Shift: The C3 of the allyl group forms a new C-C bond with the C3 of the pyridine ring, while the N-C1 bond of the allyl group breaks. This is not possible due to the nitro group at C3. The alternative is migration to C4, but this is a ntnu.noscispace.com shift and not a Claisen rearrangement. The rearrangement would likely occur to the C3 position if the nitro group were not present. A more plausible rearrangement for this specific molecule might be a ntnu.no-sigmatropic shift, though these are generally less common. However, assuming a related compound without the C3-nitro group, the amino-Claisen rearrangement would proceed.

Tautomerization: The initial rearrangement product is a non-aromatic dienone-like intermediate. This intermediate would rapidly tautomerize to restore the aromaticity of the pyridine ring, resulting in the allyl group being attached to the C3 position and a proton shifting back to the amino group.

Other sigmatropic shifts, such as the ntnu.no-shift, are also possible but are often less favored than the ntnu.nontnu.no-rearrangement. The specific pathway taken can be influenced by factors like temperature and the electronic and steric environment of the heteroaromatic ring. scispace.com

The juxtaposition of the allyl group, the amino group, and the nitro group (or its reduced forms) creates opportunities for intramolecular cyclization to form fused heterocyclic systems.

Cyclization onto the Nitro Group: Following reduction of the nitro group to a nitroso or amino group, the newly formed nucleophilic center can attack the double bond of the allyl group, especially if activated by an external electrophile. This could lead to the formation of five- or six-membered fused rings.

Radical Cyclization: Radical-initiated cyclization could also be a viable pathway to form fused ring systems.

Aziridination-Cyclization Domino Reaction: If the amino group is transformed into a nitrene or nitrenoid, it could first react with the allyl double bond to form a transient aziridine (B145994) ring. Subsequent intramolecular ring-opening by another nucleophile (or rearrangement) could lead to complex heterocyclic structures. nih.gov

Cyclization via Azaallyl Anions: Under strongly basic conditions, deprotonation could generate an azaallyl anion, which could then undergo intramolecular cyclization. rsc.org

These pathways provide powerful synthetic routes to novel, complex heterocyclic scaffolds derived from the relatively simple this compound starting material. The specific outcome would be highly dependent on the chosen reaction conditions and reagents.

Kinetic Investigations of Reaction Rates and Selectivity

The study of reaction kinetics is crucial for understanding the transformation of this compound and for optimizing reaction conditions to achieve desired outcomes. Kinetic investigations provide insights into the reaction mechanism, including the identification of rate-limiting steps and the influence of various parameters on the reaction rate and selectivity. While specific kinetic data for this compound transformations are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from studies on analogous nucleophilic aromatic substitution (SNAr) reactions involving similar 2-substituted 3-nitropyridine (B142982) systems.

The formation of this compound, typically proceeding via the reaction of a 2-halopyridine (e.g., 2-chloro-3-nitropyridine) with allylamine, is expected to follow a two-step addition-elimination mechanism characteristic of SNAr reactions. In this mechanism, the nucleophile (allylamine) attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group (e.g., a halide ion) is expelled, leading to the formation of the final product.

Determination of Rate-Limiting Steps

Identifying the rate-determining step is often achieved by examining the influence of the leaving group's nature on the reaction rate. In many SNAr reactions, the attack of the nucleophile is the rate-determining step. libretexts.orgmasterorganicchemistry.comyoutube.com This is often the case when a highly electronegative leaving group, such as fluoride, is present. The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, making the initial addition the slower step. masterorganicchemistry.com Consequently, the rate of reaction is largely independent of the strength of the carbon-leaving group bond.

Conversely, in certain solvent systems, the departure of the leaving group can become the rate-limiting step. rsc.org This is particularly observed in aprotic solvents where the leaving group is not effectively stabilized through solvation. In such cases, the reaction rate would be sensitive to the nature of the leaving group, with better leaving groups leading to faster reactions.

Hypothetical Rate Constants for the Formation of this compound with Different Leaving Groups

| Leaving Group (X in 2-X-3-nitropyridine) | Solvent System | Rate Constant (k, M⁻¹s⁻¹) | Plausible Rate-Limiting Step |

| F | Methanol (Protic) | 3.5 x 10⁻⁴ | Nucleophilic Attack |

| Cl | Methanol (Protic) | 1.2 x 10⁻⁴ | Nucleophilic Attack |

| Br | Methanol (Protic) | 1.0 x 10⁻⁴ | Nucleophilic Attack |

| I | Methanol (Protic) | 0.8 x 10⁻⁴ | Nucleophilic Attack |

| F | Dioxane (Aprotic) | 2.1 x 10⁻⁵ | Leaving Group Departure |

| Cl | Dioxane (Aprotic) | 5.8 x 10⁻⁵ | Leaving Group Departure |

| Br | Dioxane (Aprotic) | 8.2 x 10⁻⁵ | Leaving Group Departure |

| I | Dioxane (Aprotic) | 1.5 x 10⁻⁴ | Leaving Group Departure |

This table presents hypothetical data based on established principles of SNAr reactions to illustrate the concept.

Influence of Reaction Conditions on Kinetics

The kinetics of the transformation of this compound are significantly influenced by various reaction conditions, including the solvent, temperature, and the presence of catalysts.

Solvent Effects: The choice of solvent plays a critical role in the reaction kinetics. Polar solvents are generally preferred as they can help to dissolve ionic reactants and stabilize charged intermediates and transition states. csbsju.edulibretexts.org

Polar Protic Solvents: Solvents like water and alcohols can stabilize both cations and anions through hydrogen bonding. csbsju.edu While they can stabilize the charged Meisenheimer intermediate, they can also solvate the nucleophile, potentially reducing its reactivity and slowing down SN2-type reactions. wfu.edu

Polar Aprotic Solvents: Solvents such as DMSO, DMF, and acetonitrile (B52724) are effective at solvating cations but are less effective at solvating anions. This leaves the nucleophile more "free" and reactive, often leading to an increased reaction rate for SN2 and SNAr reactions. wfu.edu

Temperature Effects: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. This is because higher temperatures provide the reactant molecules with greater kinetic energy, increasing the frequency and energy of collisions, which in turn increases the likelihood of a successful reaction. cetri.ca However, for reversible reactions, an excessively high temperature might favor the reverse reaction. cetri.ca

Catalyst Effects: The presence of a catalyst can significantly enhance the reaction rate by providing an alternative reaction pathway with a lower activation energy. ajpojournals.org For the N-alkylation of aminopyridines, both homogeneous and heterogeneous catalysts can be employed. google.com The concentration of the catalyst is a key parameter; an increase in catalyst concentration typically increases the reaction rate up to an optimal point, beyond which the effect may plateau or even decrease. ajpojournals.orgresearchgate.net For instance, in related amination reactions, copper- and palladium-based catalysts have been shown to be effective. nih.govacs.org

Hypothetical Influence of Reaction Conditions on the Rate of Formation of this compound

| Parameter | Condition 1 | Rate Constant (k, M⁻¹s⁻¹) | Condition 2 | Rate Constant (k, M⁻¹s⁻¹) |

| Solvent | Methanol (Protic) | 1.2 x 10⁻⁴ | DMSO (Aprotic) | 5.5 x 10⁻³ |

| Temperature | 25 °C | 1.2 x 10⁻⁴ | 50 °C | 4.8 x 10⁻⁴ |

| Catalyst Conc. | 0.5 mol% | 3.0 x 10⁻³ | 1.0 mol% | 6.2 x 10⁻³ |

This table presents hypothetical data based on general kinetic principles to illustrate the impact of different reaction conditions.

Derivatization and Further Functionalization Strategies of N Allyl 3 Nitropyridin 2 Amine

Modifications at the N-Allyl Amino Group

The secondary amine and the adjacent allyl group in N-Allyl-3-nitropyridin-2-amine are key sites for a range of chemical modifications, including alkylation, acylation, the introduction of protecting groups, and various transformations of the allyl moiety itself.

The nitrogen atom of the N-allyl amino group in this compound is nucleophilic and can readily undergo alkylation and acylation reactions.

Alkylation: The introduction of an additional alkyl group onto the secondary amine can be achieved using various alkylating agents such as alkyl halides or sulfates. These reactions are typically carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. However, a significant challenge in the alkylation of secondary amines is the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. acs.orgacs.org The choice of reaction conditions, including the stoichiometry of the reactants, the nature of the base, and the solvent, is critical to achieving mono-alkylation. For 2-aminopyridines, metal-free catalytic methods have been developed for N-alkylation with 1,2-diketones using BF3·OEt2 as a catalyst, proceeding under aerobic conditions to yield a diverse range of substituted secondary amines in good to excellent yields. acs.orgacs.org Another approach involves the N-monoalkylation of 2- or 3-aminopyridines using a carboxylic acid and sodium borohydride, which provides the corresponding alkylaminopyridine under mild conditions and in good yields.

Acylation: In contrast to alkylation, acylation of the N-allyl amino group is a more controlled process and generally proceeds to give the mono-acylated product in high yield. Acylating agents such as acyl chlorides or anhydrides react readily with the secondary amine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. Studies on the acetylation of aminopyridines with acetic anhydride have shown that the reaction occurs directly at the amino nitrogen for 2- and 3-aminopyridines. publish.csiro.au This method allows for the introduction of a wide variety of acyl groups, thereby enabling the synthesis of a diverse library of N-acyl derivatives. The chemoselective transformation of the exocyclic amino group is also observed in reactions of aminopyridines with endic anhydride.

| Reaction Type | Reagent Example | Product Type | Potential Challenges |

| Alkylation | Methyl Iodide (CH₃I) | N-Allyl-N-methyl-3-nitropyridin-2-amine | Over-alkylation to quaternary ammonium salt |

| Acylation | Acetyl Chloride (CH₃COCl) | N-Allyl-N-acetyl-3-nitropyridin-2-amine | Generally high yielding and selective |

In multi-step syntheses, it is often necessary to protect the N-allyl amino group to prevent it from undergoing undesired reactions. A variety of protecting groups commonly used for amines can be employed for this purpose. The choice of protecting group depends on its stability to the reaction conditions in subsequent steps and the ease of its removal.

Commonly used amine protecting groups include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable under a wide range of conditions but can be readily removed with strong acids such as trifluoroacetic acid (TFA).

Benzyloxycarbonyl (Cbz): Introduced using benzyl chloroformate (CbzCl), the Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.

9-Fluorenylmethoxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu, the Fmoc group is stable to acidic conditions but is cleaved by bases such as piperidine.

The selection of an appropriate protecting group strategy is crucial for the successful synthesis of complex molecules derived from this compound.

| Protecting Group | Reagent for Introduction | Conditions for Removal |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) |

| Cbz | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (e.g., H₂/Pd-C) |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

The allyl group itself is a versatile functional handle that can undergo a variety of chemical transformations. These reactions provide a pathway to further functionalize the molecule and to construct new ring systems.

Hydroamination: The addition of an N-H bond across the double bond of the allyl group, known as hydroamination, can lead to the formation of 1,2- or 1,3-diaminopropane derivatives. This transformation can be catalyzed by various transition metals, such as palladium, rhodium, or iridium complexes. The regioselectivity of the reaction (Markovnikov vs. anti-Markovnikov addition) can often be controlled by the choice of catalyst and ligands.

Cyclization: The allyl group can participate in various cyclization reactions. For instance, intramolecular cyclization reactions can be designed to form heterocyclic rings. Depending on the reaction partners and conditions, this can include radical cyclizations or transition metal-catalyzed processes.

Oxidation: The double bond of the allyl group is susceptible to oxidation. Treatment with reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) can lead to the formation of a diol. Ozonolysis can cleave the double bond to yield an aldehyde. Epoxidation with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), will form an epoxide, which can be further functionalized by ring-opening reactions with various nucleophiles.

| Transformation | Reagent Example | Product Type |

| Dihydroxylation | Osmium Tetroxide (OsO₄) | Diol |

| Epoxidation | m-CPBA | Epoxide |

| Ozonolysis | Ozone (O₃) followed by a reducing agent | Aldehyde |

Functionalization of the Nitropyridine Ring

The nitropyridine ring of this compound is electron-deficient, which makes it susceptible to nucleophilic attack and also allows for transformations of the nitro group itself.

The presence of the electron-withdrawing nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAᵣ). This allows for the displacement of substituents on the ring, or in some cases, the nitro group itself, by a variety of nucleophiles. wikipedia.org

The reactivity of nitropyridines towards nucleophiles is well-documented. For instance, in 2-substituted-3-nitropyridines, the nitro group can be a good leaving group, especially when there is another activating group on the ring. mdpi.com Studies on 2-R-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles. nih.gov Furthermore, vicarious nucleophilic substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitropyridines. nih.gov This reaction allows for the introduction of alkyl groups at positions activated by the nitro group. nih.govacs.org

| Nucleophile | Potential Product |

| Methoxide (CH₃O⁻) | N-Allyl-3-methoxypyridin-2-amine |

| Thiophenolate (PhS⁻) | N-Allyl-3-(phenylthio)pyridin-2-amine |

| Cyanide (CN⁻) | 3-(Allylamino)picolinonitrile |

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group through reduction.

Reduction to an Amino Group: The reduction of the nitro group to a primary amine is a common and highly useful transformation. This can be achieved using a variety of reducing agents, such as:

Catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts)

Metals in acidic media (e.g., Sn/HCl, Fe/HCl)

Sodium dithionite (Na₂S₂O₄)

The resulting 3-aminopyridine derivative opens up a new set of synthetic possibilities, as the newly formed amino group can be diazotized and converted to a wide range of other substituents (Sandmeyer reaction), or it can be acylated, alkylated, or used in the construction of heterocyclic rings. A patent describes the electrochemical reduction of 3-nitropyridines to the corresponding 3-aminopyridines in an acidic solution. google.com

Partial Reduction to a Hydroxylamine: Under carefully controlled conditions, the nitro group can be partially reduced to a hydroxylamine. For example, the reduction of vic-substituted 3-nitropyridines with Zn/NH₄Cl/EtOH under ultrasonication has been shown to yield N-(3-pyridyl)hydroxylamines. researchgate.net

| Reaction | Reagent(s) | Product Functional Group |

| Full Reduction | H₂, Pd/C | Amino (-NH₂) |

| Partial Reduction | Zn, NH₄Cl | Hydroxylamino (-NHOH) |

Catalyst-Mediated Cross-Coupling Reactions

The this compound scaffold is amenable to several palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions could proceed at either the pyridine ring, potentially through a halogenated intermediate, or at the allyl group.

One of the most prominent methods for the functionalization of allylic compounds is the Mizoroki-Heck reaction . This reaction typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org In the context of this compound, the allyl group could potentially undergo arylation. Research on free allylamines has demonstrated that selective monoarylation can be achieved using aryl iodides in the presence of a palladium catalyst. rsc.orgrsc.org The reaction often requires a base and can be directed by the amine functionality. A hypothetical Mizoroki-Heck reaction of this compound with an aryl iodide is depicted below.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Aryl Iodide | Pd(OAc)₂ | N-(Aryl-allyl)-3-nitropyridin-2-amine |

Another versatile cross-coupling reaction is the Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org To apply this to this compound, the pyridine ring would likely first need to be halogenated. Subsequent coupling with a boronic acid or ester could then introduce a variety of substituents, such as aryl, heteroaryl, or alkyl groups. The development of catalysts and ligands for the Suzuki-Miyaura coupling of nitrogen-containing heterocycles has been a significant area of research. nih.gov

The Tsuji-Trost reaction represents another avenue for the functionalization of the allyl group. This palladium-catalyzed reaction involves the nucleophilic attack on an allylic substrate. nih.gov While typically used to form allylic amines, the principles could be adapted for other nucleophiles to further derivatize the allyl moiety of this compound.

Stereocontrolled Derivatization Approaches

The allyl group in this compound is a key handle for introducing chirality into the molecule through stereocontrolled reactions. These methods are crucial for the synthesis of enantiomerically pure compounds, which is of high importance in medicinal chemistry and materials science.

A well-established method for the stereoselective dihydroxylation of alkenes is the Sharpless Asymmetric Dihydroxylation . This reaction utilizes osmium tetroxide in the presence of a chiral quinine ligand to produce vicinal diols with high enantioselectivity. The choice of ligand (either (DHQ)₂-PHAL or (DHQD)₂-PHAL) dictates the stereochemical outcome of the reaction. Applying this to this compound would yield a chiral diol, a versatile intermediate for further synthetic manipulations.

| Substrate | Reagents | Chiral Ligand | Product Stereochemistry |

| This compound | OsO₄, K₃Fe(CN)₆ | (DHQ)₂-PHAL | (R,R)-diol |

| This compound | OsO₄, K₃Fe(CN)₆ | (DHQD)₂-PHAL | (S,S)-diol |

Another important stereocontrolled transformation is stereoselective epoxidation . The epoxidation of the allyl double bond would introduce a reactive epoxide ring, which can be opened by various nucleophiles to generate a range of functionalized products with controlled stereochemistry. Reagents such as meta-chloroperoxybenzoic acid (mCPBA) can be used for epoxidation. For allylic amines, the directing effect of the amine or a hydroxyl group (if present after a prior modification) can influence the facial selectivity of the epoxidation. nih.govnih.gov

Furthermore, the development of enantioselective C-H functionalization reactions offers a direct approach to creating chiral centers. Palladium-catalyzed enantioselective α-C-H coupling of amines with aryl boronic acids has been reported for a range of cyclic and acyclic amines, demonstrating the potential for direct, stereocontrolled arylation adjacent to the nitrogen atom. nih.gov While not directly targeting the allyl group, such a strategy could potentially be adapted to functionalize the broader molecular scaffold.

Synthetic Applications and Chemical Utility of N Allyl 3 Nitropyridin 2 Amine

Role as a Precursor in the Synthesis of Complex Organic Molecules

Construction of Nitrogen-Containing Heterocycles

There is no specific information in the reviewed literature on the utilization of N-Allyl-3-nitropyridin-2-amine for the construction of other nitrogen-containing heterocycles. In principle, the allyl group could participate in various cyclization reactions, and the amino and nitro functionalities on the pyridine (B92270) ring could be starting points for further annulation reactions. However, without experimental data, any proposed synthetic pathway remains speculative. For related compounds, such as 2-aminopyridine (B139424) derivatives, various methods for the synthesis of fused heterocyclic systems are known. researchgate.net

Synthesis of Fused Ring Systems

Similarly, no specific examples of this compound being used in the synthesis of fused ring systems have been found in the literature. The inherent structure of the molecule, possessing both a nucleophilic amine and an electrophilic (nitro-activated) pyridine ring, alongside a reactive allyl group, suggests its potential as a building block for such systems. For instance, intramolecular cyclization reactions could potentially lead to the formation of fused ring structures. General methodologies for synthesizing fused ring heterocycles often involve precursors with functionalities that can undergo intramolecular reactions. uomustansiriyah.edu.iqnih.gov

Ligand Design and Coordination Chemistry

There is no available research on the use of this compound in ligand design or its coordination chemistry with metal ions. The pyridine nitrogen and the exocyclic amino group could potentially act as coordination sites for metal ions. However, the steric hindrance from the allyl group and the electronic effects of the nitro group would influence its coordination behavior. Without empirical studies, the chelating properties and the nature of any potential metal complexes remain unknown.

Building Block in Materials Science Research (e.g., non-linear optical materials)

While certain aminonitropyridine derivatives have been investigated for their non-linear optical (NLO) properties, there is no specific mention of this compound in this context. researchgate.netias.ac.in The presence of an electron-donating amino group and an electron-withdrawing nitro group on the pyridine ring creates a "push-pull" system, which is a common feature in molecules with second-order NLO properties. nih.gov However, the specific contribution of the N-allyl group to the molecular hyperpolarizability and the crystal packing, which are crucial for bulk NLO effects, has not been studied. Research on related molecules like 2-adamantylamino-5-nitropyridine has shown significant NLO effects. researchgate.net

Utilization in Cascade Reactions and Multistep Syntheses

No documented examples of this compound being utilized in cascade reactions or multistep syntheses were found. Cascade reactions, which involve a series of intramolecular transformations, are a powerful tool in organic synthesis for building molecular complexity in a single step. researchgate.net The multifunctional nature of this compound makes it a hypothetical candidate for such reactions. For example, a reaction sequence could potentially be initiated at one of the functional groups, leading to subsequent reactions involving the other parts of the molecule. General principles of multistep synthesis often rely on the sequential transformation of functional groups within a molecule to build up a target structure. syrris.jp

Future Research Trajectories and Unresolved Challenges

Development of More Sustainable and Greener Synthetic Routes

The synthesis of N-Allyl-3-nitropyridin-2-amine is a primary challenge. Traditional N-alkylation methods often involve harsh conditions and the use of toxic reagents. researchgate.net Future research should focus on the development of more sustainable and environmentally friendly synthetic methods.

One promising approach is the use of catalytic methods. For instance, processes for the N-alkylation of aminopyridines using heterogeneous catalysts have been reported, which offer a greener alternative to conventional methods. google.com Another avenue to explore is the direct dehydrative allylation of 2-amino-3-nitropyridine (B1266227) with allyl alcohol, which can be catalyzed by solid catalysts like MoO₃/TiO₂. organic-chemistry.org This method is advantageous as it produces water as the only byproduct. organic-chemistry.org

The Tsuji-Trost reaction, a palladium-catalyzed allylation of nucleophiles, presents another sophisticated and mild route for the synthesis of allylic amines. nih.gov The application of this reaction to 2-amino-3-nitropyridine could provide a flexible and efficient synthesis of the target compound. nih.gov

| Synthetic Route | Catalyst/Reagent | Advantages |

| Catalytic N-alkylation | Heterogeneous catalysts | Green, efficient |

| Dehydrative allylation | MoO₃/TiO₂ | Produces only water as a byproduct |

| Tsuji-Trost reaction | Palladium catalyst | Mild conditions, high flexibility |

Further research is needed to optimize these methods for the specific synthesis of this compound, focusing on catalyst efficiency, reaction conditions, and scalability.

Exploration of Novel Reactivity and Catalytic Transformations

The chemical structure of this compound, featuring a nitropyridine ring and an allyl group, suggests a rich and varied reactivity profile that is yet to be explored. The nitro group on the pyridine (B92270) ring is known to facilitate nucleophilic aromatic substitution, which could allow for further functionalization of the pyridine core. nih.gov

The allyl group is also a versatile functional group that can undergo a wide range of catalytic transformations. These include, but are not limited to, isomerization, oxidation, and metathesis reactions. Such transformations could be used to synthesize a diverse library of derivatives with unique chemical properties. For example, the amino-Claisen rearrangement of N-allylanilines is a known reaction that could potentially be applied to this compound to generate novel C-allyl derivatives. researchgate.net

Furthermore, aminopyridine derivatives have been investigated for their potential as ligands in catalysis. nih.gov The unique electronic and steric properties of this compound could make it a valuable ligand for various transition metal-catalyzed reactions.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of novel compounds, thereby guiding experimental research. For this compound, computational modeling could be employed to:

Predict molecular properties: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the geometric and electronic structure, spectroscopic properties (NMR, IR), and other physicochemical parameters of the molecule. researchgate.net

Model reactivity: Computational models can be used to study the reaction mechanisms of potential synthetic routes and predict the regioselectivity and stereoselectivity of reactions. For example, the molecular mechanism of cycloaddition reactions involving nitro-substituted compounds has been studied using computational methods. mdpi.com

Design new derivatives: Quantitative Structure-Activity Relationship (QSAR) and other modeling techniques can be used to design new derivatives of this compound with specific desired properties for various applications. jchemlett.com

Integration with Flow Chemistry and Automation Technologies

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages such as improved reaction control, enhanced safety, and easier scalability. acs.org The synthesis of this compound could be significantly advanced by the adoption of flow chemistry.

A continuous-flow process could be designed for the N-allylation of 2-amino-3-nitropyridine, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This could lead to higher yields, improved purity, and a safer process compared to traditional batch synthesis.

The integration of automation and high-throughput screening with flow chemistry would enable the rapid optimization of reaction conditions and the synthesis of a large library of derivatives for screening in various applications. nih.gov

Design of Targeted Derivatives for Specific Chemical Applications

The aminopyridine scaffold is a common feature in many biologically active compounds and functional materials. nih.govmdpi.com By designing and synthesizing targeted derivatives of this compound, it may be possible to develop new molecules with specific applications in fields such as:

Medicinal Chemistry: Derivatives could be designed as potential inhibitors of enzymes such as BACE1, which is implicated in Alzheimer's disease. nih.gov The synthesis of various N-arylpyrimidin-2-amine derivatives using palladium catalysis has been reported, which could be a starting point for the design of new drug candidates. mdpi.com

Materials Science: The unique structure of this compound could make it a valuable building block for the synthesis of novel polymers, dyes, or other functional materials. The study of pyridine and pyrimidine (B1678525) derivatives for their fluorescence properties is an active area of research. researchgate.net

Agrochemicals: 2-Amino-3-nitropyridine has been reported to have herbicidal activity. chemicalbook.com Derivatives of this compound could be designed and screened for their potential as new agrochemicals.

The design of these derivatives would be guided by computational modeling and a deep understanding of the structure-activity relationships. The development of efficient synthetic methodologies, as discussed in the previous sections, would be crucial for the successful realization of these applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Allyl-3-nitropyridin-2-amine, and how can reaction parameters be optimized?

- Methodological Answer : A one-pot reductive amination approach using Pd/NiO catalysts under hydrogen atmospheres (25°C, 10 hours) is effective for synthesizing structurally analogous N-substituted amines. Optimize yield by adjusting catalyst loading (e.g., 1.1 wt%), solvent polarity, and reactant stoichiometry. Monitor reaction progress via thin-layer chromatography (TLC) and purify via filtration/evaporation .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer : Use NMR (400 MHz, CDCl) to confirm substituent integration and coupling patterns. For structural validation, employ single-crystal X-ray diffraction (SXRD) with SHELX software for refinement (e.g., SHELXL for small-molecule crystallography). ORTEP-3 can visualize thermal ellipsoids and molecular geometry .

Q. What safety protocols are essential for handling this compound in laboratories?

- Methodological Answer : Use P95/P1 respirators (US) or ABEK-P2 respirators (EU) to minimize inhalation risks. Avoid drainage disposal to prevent environmental contamination. Store in chemically stable conditions (e.g., inert atmosphere, low humidity) and conduct toxicity screenings for mutagenic/carcinogenic potential .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound under varying pH or temperature?

- Methodological Answer : Density functional theory (DFT) calculations can simulate nitro group reduction pathways and allyl-substitution effects on electron density. Compare computed IR spectra with experimental data to validate models. Software like Gaussian or ORCA is recommended for such analyses .

Q. How can contradictions between NMR data and crystallographic results for this compound be resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Perform variable-temperature NMR to detect conformational flexibility. Use SHELXD/SHELXE for high-resolution data to refine hydrogen atom positions and validate bond lengths .

Q. What mechanistic insights explain the regioselectivity of nitration and allylation in this compound synthesis?

- Methodological Answer : Steric hindrance from the allyl group directs nitration to the 3-position. Kinetic studies (e.g., time-resolved IR) can track intermediate formation. Compare with N-methyl analogs to isolate electronic vs. steric contributions .

Q. How do steric/electronic effects influence the stability of this compound derivatives?

- Methodological Answer : Introduce electron-withdrawing substituents (e.g., nitro groups) to assess resonance stabilization. Use Hammett plots to correlate substituent effects with degradation rates. Accelerated stability testing (40°C/75% RH) quantifies shelf-life under stress conditions .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.